An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)acetaldehyde (CAS 5703-21-9): Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)acetaldehyde (CAS 5703-21-9): Properties, Synthesis, and Applications
Introduction
In the landscape of modern organic synthesis, certain molecular scaffolds serve as indispensable linchpins for the construction of complex, high-value molecules. 2-(3,4-Dimethoxyphenyl)acetaldehyde, also known by its common name homoveratraldehyde, is one such critical intermediate. With the CAS number 5703-21-9, this aromatic aldehyde is a cornerstone in the synthesis of a diverse range of compounds, from pharmaceuticals to fragrances.[1][2] Its structure, featuring a reactive aldehyde functionality and a catechol dimethyl ether moiety, makes it a versatile precursor for building the core of numerous isoquinoline alkaloids and other pharmacologically active agents.
This guide provides an in-depth technical overview of 2-(3,4-Dimethoxyphenyl)acetaldehyde, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its properties, the logic of its synthetic routes, and the mechanisms of its application, providing a field-proven perspective on its utility.
Section 1: Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound dictate its handling, storage, and reactivity. 2-(3,4-Dimethoxyphenyl)acetaldehyde is typically a colorless to light yellow liquid, though it may exist as a semi-solid depending on purity and temperature.[3] A critical consideration for researchers is its sensitivity to both air and heat, which necessitates specific storage and handling protocols to prevent oxidation of the aldehyde group to the corresponding carboxylic acid. For long-term viability, storage under an inert atmosphere at temperatures below -15°C is strongly recommended.[3][4][5]
A summary of its core physicochemical properties is presented below. Note the variance in reported boiling points and densities, which often stems from different measurement conditions (e.g., pressure) and the purity of the sample.
| Property | Value | Source(s) |
| CAS Number | 5703-21-9 | [4][6][7] |
| Molecular Formula | C₁₀H₁₂O₃ | [4][6][7] |
| Molecular Weight | 180.20 g/mol | [3][4][6] |
| Synonyms | Homoveratraldehyde, (3,4-Dimethoxyphenyl)ethanal | [6] |
| Appearance | Colorless to Light yellow clear liquid | |
| Boiling Point | 280.3 ± 25.0 °C at 760 mmHg; 121 °C at 0.3 mmHg | [6] |
| Density | 1.1 - 1.55 g/cm³ | [4][6] |
| Flash Point | ~114 °C | [6] |
| Refractive Index | ~1.501 - 1.543 | [6][8] |
| Storage | Store under inert gas, Frozen (< -15°C), Air & Heat Sensitive | [3][4] |
Section 2: Synthesis and Purification
While 2-(3,4-Dimethoxyphenyl)acetaldehyde is commercially available, understanding its synthesis is crucial for specialized applications, such as isotopic labeling or analog development. A common and logical approach involves the controlled oxidation of the corresponding primary alcohol, 2-(3,4-dimethoxyphenyl)ethanol. This precursor is readily synthesized by the reduction of commercially available 3,4-dimethoxyphenylacetic acid or its esters.
The choice of oxidant is paramount to prevent over-oxidation to the carboxylic acid. Mild oxidation agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are favored in laboratory settings for their high selectivity for aldehydes.
Experimental Protocol: Synthesis via Oxidation
This protocol describes a representative lab-scale synthesis.
Step 1: Oxidation of 2-(3,4-Dimethoxyphenyl)ethanol
-
To a stirred solution of 2-(3,4-dimethoxyphenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under an argon atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Rationale: DCM is a good, inert solvent for both the alcohol and DMP. The reaction is conducted under argon and at a reduced temperature to minimize side reactions and ensure stability. DMP is chosen for its mild conditions and high yield.
-
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Rationale: TLC allows for visual confirmation of the consumption of the starting material and the appearance of the product, which will have a different Rf value.
-
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 20 minutes until the solution becomes clear.
-
Rationale: The thiosulfate quenches the excess DMP, and the bicarbonate neutralizes the acetic acid byproduct of the reaction.
-
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: These are standard workup steps to isolate the crude product from the aqueous phase and remove residual water.
-
Step 2: Purification by Column Chromatography
-
Adsorb the crude oil onto a small amount of silica gel.
-
Load onto a silica gel column packed with a suitable non-polar solvent system (e.g., hexane/ethyl acetate gradient, starting from 95:5).
-
Rationale: The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired aldehyde product.
-
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(3,4-Dimethoxyphenyl)acetaldehyde as a clear or pale yellow oil.
Workflow Visualization
Caption: Predicted ESI-MS fragmentation of the parent ion.
Section 4: Biological Activity and Applications
The utility of 2-(3,4-Dimethoxyphenyl)acetaldehyde extends from its role as a synthetic intermediate to its own intrinsic biological activity.
Pharmaceutical Intermediate
This compound is a key building block for various pharmaceuticals. Its structure is particularly suited for the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinolines, which form the core of many alkaloids and modern drugs. It is also a known human metabolite of several important drugs, including verapamil, a widely used calcium channel blocker. [9]Its availability and reactivity make it a valuable starting material in medicinal chemistry campaigns. [1]
Enzyme Inhibition and Anti-Cancer Potential
Research has shown that 2-(3,4-Dimethoxyphenyl)acetaldehyde exhibits anti-cancer properties both in vitro and in vivo. [4]The primary mechanism of this activity is the inhibition of aldehyde dehydrogenase (ALDH), an enzyme family often overexpressed in cancer stem cells and associated with chemotherapy resistance. [4]By inhibiting ALDH, the compound leads to an intracellular accumulation of reactive aldehydes, inducing cellular stress and promoting apoptosis through caspase-independent pathways. [4]
Caption: Mechanism of ALDH inhibition and induced apoptosis.
Fragrance Industry
Beyond its biomedical applications, the unique aromatic properties of 2-(3,4-Dimethoxyphenyl)acetaldehyde make it a valuable component in the fragrance industry. It serves as a precursor in the synthesis of various scent compounds, contributing to complex and distinctive aromas. [1][2]
Section 5: Safety and Handling
As a reactive chemical, proper handling is essential. The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. [3][5]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| STOT-SE | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Handling Best Practices:
-
Ventilation: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container under an inert gas (Argon or Nitrogen) in a freezer (-20 °C is recommended). [3][5]* Transport: Requires cold-chain transportation to maintain stability. [3][5]* Spills: Absorb with an inert material and dispose of as hazardous chemical waste.
Conclusion
2-(3,4-Dimethoxyphenyl)acetaldehyde is more than a simple chemical reagent; it is a versatile and powerful tool for chemical innovation. Its well-defined physicochemical properties, coupled with its reactivity as an aldehyde and its utility as a structural motif, secure its importance in drug discovery, medicinal chemistry, and the fragrance industry. Its intrinsic biological activity as an ALDH inhibitor further opens new avenues for therapeutic research. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is paramount for any scientist looking to leverage its full potential.
References
-
Chemsrc. (n.d.). (3,4-Dimethoxyphenyl)acetaldehyde | CAS#:5703-21-9. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Disulfiram: Mechanisms, Applications, and Challenges. PubMed Central. Retrieved February 2, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of (3,4-Dimethoxyphenyl)acetaldehyde in Chemical Synthesis. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
-
The Royal Society of Chemistry. (n.d.). Supporting Information For - The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 2-(3,4-Dimethoxyphenyl)acetaldehyde | 5703-21-9. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxybenzeneacetaldehyde. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). Acetaldehyde. Retrieved February 2, 2026, from [Link]
-
National Institute on Alcohol Abuse and Alcoholism. (n.d.). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Retrieved February 2, 2026, from [Link]
-
ScienceDirect. (2010). Infrared absorption cross-sections for acetaldehyde (CH3CHO) in the 3 μm region. Retrieved February 2, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved February 2, 2026, from [Link]
-
PubMed. (2019). Quantifying acetaldehyde in astronomical ices and laboratory analogues: IR spectra, intensities, 13C shifts, and radiation chemistry. Retrieved February 2, 2026, from [Link]
-
MDPI. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved February 2, 2026, from [Link]
-
NISCAIR. (n.d.). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). Retrieved February 2, 2026, from [Link]
-
Lirias. (n.d.). A rapid, high-throughput mass spectrometry method for the quantitation of acetaldehyde in beer. Retrieved February 2, 2026, from [Link]
-
PENTA. (n.d.). Acetaldehyde - SAFETY DATA SHEET. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved February 2, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Properties of (3,4-Dimethoxyphenyl)acetaldehyde for Industrial Applications. Retrieved February 2, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-(3,4-Dimethoxyphenyl)acetaldehyde | 5703-21-9 [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. 5703-21-9|2-(3,4-Dimethoxyphenyl)acetaldehyde|BLD Pharm [bldpharm.com]
- 6. (3,4-Dimethoxyphenyl)acetaldehyde | CAS#:5703-21-9 | Chemsrc [chemsrc.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. (3,4-dimethoxyphenyl)acetaldehyde | 5703-21-9 [chemicalbook.com]
- 9. 3,4-Dimethoxybenzeneacetaldehyde | C10H12O3 | CID 79781 - PubChem [pubchem.ncbi.nlm.nih.gov]
